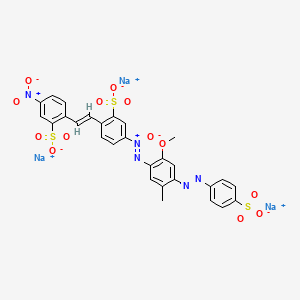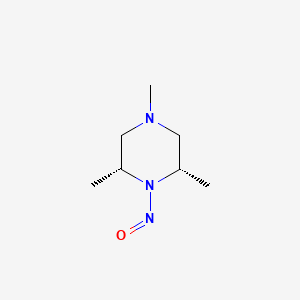
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is a chemical compound with the molecular formula C7H15N3O It is a derivative of piperazine, characterized by the presence of three methyl groups and a nitroso group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine typically involves the nitrosation of 2,4,6-trimethylpiperazine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid. The reaction is typically conducted at low temperatures to prevent decomposition and to ensure the selective formation of the nitroso derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitrosation reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylpiperazine: Lacks the nitroso group but shares the same piperazine core structure.
2,4,6-Trimethyl-1-nitrosopiperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
2,6-Dimethylpiperazine: Similar structure but with fewer methyl groups.
Uniqueness
(2R,6S)-2,4,6-Trimethyl-1-nitrosopiperazine is unique due to the presence of both the nitroso group and three methyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific stereochemistry also contributes to its unique properties and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
74022-96-1 |
|---|---|
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(2S,6R)-2,4,6-trimethyl-1-nitrosopiperazine |
InChI |
InChI=1S/C7H15N3O/c1-6-4-9(3)5-7(2)10(6)8-11/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI-Schlüssel |
AUNRQGMBZOEZRO-KNVOCYPGSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1N=O)C)C |
Kanonische SMILES |
CC1CN(CC(N1N=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


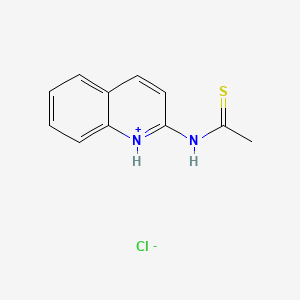
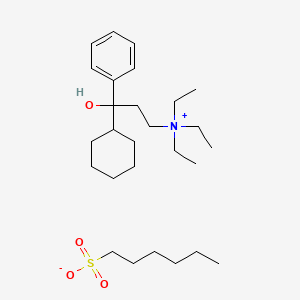


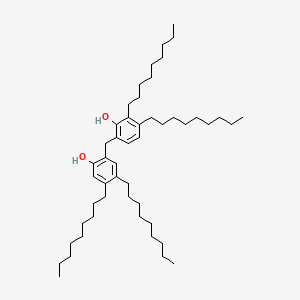
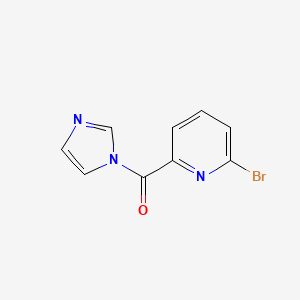
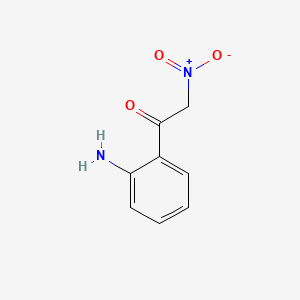
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)



